molecular formula C18H16ClN3O3S B2437267 2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1334370-15-8

2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2437267
CAS RN: 1334370-15-8
M. Wt: 389.85
InChI Key: KRHMMMXDLSCALJ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as COE-672 and is a sulfonamide derivative of pyrimidine.

Scientific Research Applications

Vasospasm Treatment in Subarachnoid Hemorrhage

One significant application of compounds structurally related to 2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is in treating cerebral vasospasm following a subarachnoid hemorrhage. Zuccarello et al. (1996) investigated the oral treatment with endothelin receptor antagonists, including a related benzenesulfonamide, demonstrating their potential in preventing delayed cerebral vasospasm, a serious complication of subarachnoid hemorrhage (Zuccarello et al., 1996).

Anticancer and Anti-HIV Agents

Derivatives of benzenesulfonamides show promise in anticancer and anti-HIV treatments. Pomarnacka and Kozlarska-Kedra (2003) synthesized 1-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)semicarbazides and 4-chloro-2-mercapto-N-(4,5-dihydro-5-oxo-4-phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamides, which demonstrated moderate anticancer activity and significant anti-HIV effects (Pomarnacka & Kozlarska-Kedra, 2003).

Inhibition of Pneumocystis Carinii Dihydrofolate Reductase

Triazenyl-substituted pyrimethamine derivatives, structurally related to benzenesulfonamides, were found effective in inhibiting Pneumocystis carinii dihydrofolate reductase, an enzyme crucial for microbial survival. This finding by Stevens et al. (1997) suggests potential applications in treating infections caused by Pneumocystis carinii (Stevens et al., 1997).

Synthesis and Antimicrobial Activity

Sarvaiya et al. (2019) investigated the synthesis of various benzenesulfonamide derivatives, exploring their antimicrobial activities against bacteria and fungi. Their findings underline the potential use of such compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Molecular Modeling and QSAR Studies for Antitumor Evaluation

Tomorowicz et al. (2020) synthesized a series of benzenesulfonamide derivatives and conducted molecular modeling and quantitative structure–activity relationship (QSAR) studies. They found significant cytotoxic activity against various cancer cell lines, offering insights into the potential use of these compounds in cancer treatment (Tomorowicz et al., 2020).

properties

IUPAC Name

2-chloro-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-15-8-4-5-9-17(15)26(24,25)21-10-11-22-13-20-16(12-18(22)23)14-6-2-1-3-7-14/h1-9,12-13,21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHMMMXDLSCALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

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